

Application Notes and Protocols: Thalidomide-O-amido-C6-NH2 Hydrochloride

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Compound of Interest

Compound Name: *Thalidomide-O-amido-C6-NH2 hydrochloride*

Cat. No.: *B15543653*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Thalidomide-O-amido-C6-NH2 hydrochloride** is a functionalized derivative of thalidomide, designed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It incorporates a six-carbon (C6) alkyl linker with a terminal amine group (-NH₂), making it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein.[3][4] This document provides key data on the solubility of **Thalidomide-O-amido-C6-NH2 hydrochloride** and a protocol for the preparation of stock solutions for research applications.

Physicochemical Properties and Solubility

The solubility of a compound is a critical parameter for its use in biological assays and for the development of drug delivery systems. The hydrochloride salt form generally offers improved aqueous solubility and stability compared to the free base.[5] Quantitative solubility data for **Thalidomide-O-amido-C6-NH2 hydrochloride** is summarized below.

Table 1: Solubility Data

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	83.33	195.19	Sonication is recommended to aid dissolution. [6]
Water (H ₂ O)	25	61.00	Sonication is recommended to aid dissolution. [6]

Note: The molecular weight of **Thalidomide-O-amido-C6-NH2 hydrochloride** (C₁₉H₂₄ClN₃O₅) is approximately 425.86 g/mol . Molar concentrations are calculated based on this molecular weight.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM DMSO stock solution, which can be further diluted for various in vitro experiments.

Materials:

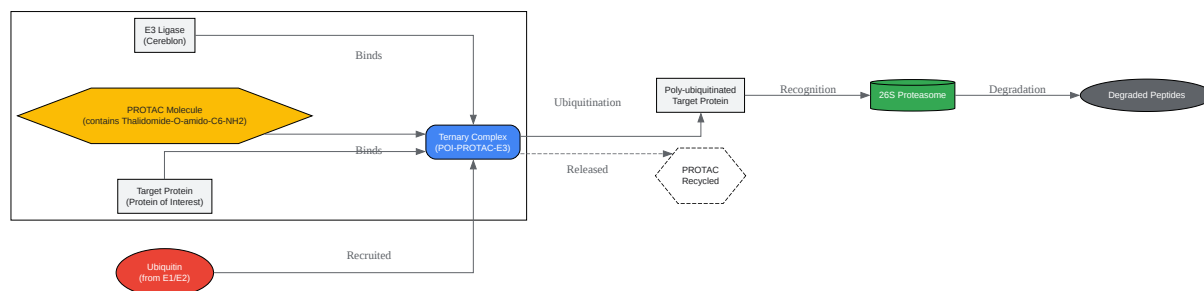
- **Thalidomide-O-amido-C6-NH2 hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Bath sonicator

Procedure:

- **Weighing:** Accurately weigh a precise amount of **Thalidomide-O-amido-C6-NH₂ hydrochloride** powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 42.59 mg.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
- **Dissolution:** a. Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate initial dissolution. b. If the compound is not fully dissolved, place the vial in a bath sonicator. Sonicate for 5-10 minutes, or until the solution is clear and free of particulates.^[6] Gentle warming to 37°C can also be applied if necessary.
- **Storage:** Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or at -80°C for long-term stability (up to one year).^[6]

Mechanism of Action in PROTAC Technology

Thalidomide-O-amido-C6-NH₂ serves as the E3 ligase-recruiting component of a PROTAC. The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin complex to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.^{[3][7]}



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Figure 1: Workflow of PROTAC-mediated protein degradation.

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